molecular formula C41H58N14O6 B218683 Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide CAS No. 123689-72-5

Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide

Cat. No. B218683
CAS RN: 123689-72-5
M. Wt: 843 g/mol
InChI Key: CGVQCSBCAOKPQQ-MIZKZNAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide, also known as Argipressin, is a derived molecule made up of a sequence of specific proteinogenic amino acids (histidine, arginine, alanine, tryptophan, phenylalanine, and lysine) .


Molecular Structure Analysis

The molecular structure of Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide is complex due to the presence of multiple amino acids. The molecule has a molecular formula of C41H58N14O6 .


Physical And Chemical Properties Analysis

Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide has a molecular weight of 842.99 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N14O6/c1-24(51-38(59)32(15-9-17-48-41(45)46)53-37(58)29(43)20-27-22-47-23-50-27)36(57)54-34(19-26-21-49-30-13-6-5-12-28(26)30)40(61)55-33(18-25-10-3-2-4-11-25)39(60)52-31(35(44)56)14-7-8-16-42/h2-6,10-13,21-24,29,31-34,49H,7-9,14-20,42-43H2,1H3,(H2,44,56)(H,47,50)(H,51,59)(H,52,60)(H,53,58)(H,54,57)(H,55,61)(H4,45,46,48)/t24-,29-,31-,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVQCSBCAOKPQQ-MIZKZNAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924570
Record name 1-Amino-18-(4-aminobutyl)-6-{[2-amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino}-15-benzyl-7,10,13,16-tetrahydroxy-1-imino-12-[(1H-indol-3-yl)methyl]-9-methyl-2,8,11,14,17-pentaazanonadeca-7,10,13,16-tetraen-19-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide

CAS RN

123689-72-5
Record name Histidyl-arginyl-alanyl-tryptophyl-phenylalanyl-lysinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123689725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-18-(4-aminobutyl)-6-{[2-amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino}-15-benzyl-7,10,13,16-tetrahydroxy-1-imino-12-[(1H-indol-3-yl)methyl]-9-methyl-2,8,11,14,17-pentaazanonadeca-7,10,13,16-tetraen-19-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.